[2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BAY 1217224 involves multiple steps, including the preparation of key intermediates and their subsequent coupling . One of the critical intermediates is a fluorinated ketone, which is synthesized through a visible light-induced reaction between an organic boronic ester and a fluorinated acyl silane . The reaction conditions typically involve the use of a photoredox catalyst under visible light irradiation .
Industrial Production Methods: Industrial production of BAY 1217224 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product . The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions: BAY 1217224 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: BAY 1217224 can undergo substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of BAY 1217224 .
Scientific Research Applications
BAY 1217224 has several scientific research applications:
Mechanism of Action
BAY 1217224 exerts its effects by inhibiting thrombin, a key enzyme in the coagulation cascade . The compound binds to the active site of thrombin, preventing it from converting fibrinogen to fibrin, a crucial step in blood clot formation . This inhibition helps in managing thrombotic disorders by reducing the formation of blood clots .
Comparison with Similar Compounds
Dabigatran: Another thrombin inhibitor used as an anticoagulant.
Rivaroxaban: An inhibitor of Factor Xa, another enzyme in the coagulation cascade.
Uniqueness of BAY 1217224: BAY 1217224 is unique due to its neutral, non-prodrug nature and favorable oral pharmacokinetics . Unlike some other thrombin inhibitors, it does not require metabolic activation, making it more efficient and predictable in its pharmacological effects .
Properties
Molecular Formula |
C24H27ClFN3O5 |
---|---|
Molecular Weight |
491.9 g/mol |
IUPAC Name |
[2-[[(1S)-1-(3-chlorophenyl)-2-fluoroethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2S,5S)-5-(2-hydroxyethyl)-2-methylmorpholin-4-yl]methanone |
InChI |
InChI=1S/C24H27ClFN3O5/c1-14-12-29(18(6-7-30)13-33-14)23(31)16-9-19-22(21(10-16)32-2)34-24(27-19)28-20(11-26)15-4-3-5-17(25)8-15/h3-5,8-10,14,18,20,30H,6-7,11-13H2,1-2H3,(H,27,28)/t14-,18-,20+/m0/s1 |
InChI Key |
PLMHHBJXBHCBMU-ADLFWFRXSA-N |
Isomeric SMILES |
C[C@H]1CN([C@H](CO1)CCO)C(=O)C2=CC3=C(C(=C2)OC)OC(=N3)N[C@H](CF)C4=CC(=CC=C4)Cl |
Canonical SMILES |
CC1CN(C(CO1)CCO)C(=O)C2=CC3=C(C(=C2)OC)OC(=N3)NC(CF)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.